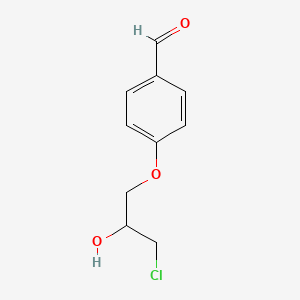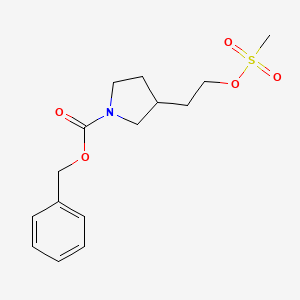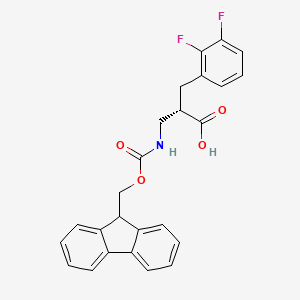
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a 2,3-difluorobenzyl group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,3-Difluorobenzyl Group: The 2,3-difluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,3-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 2,3-difluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the 2,3-difluorobenzyl group.
科学研究应用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
The compound is used in the study of protein structure and function. It serves as a model compound for understanding the interactions between amino acids and proteins.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its unique chemical properties make it suitable for designing peptides with enhanced stability and bioactivity.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.
作用机制
The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The 2,3-difluorobenzyl group enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions.
相似化合物的比较
Similar Compounds
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Fmoc-(s)-3-amino-2-(2,3-dibromobenzyl)propanoic acid: Similar structure but with bromine atoms instead of fluorine.
Fmoc-(s)-3-amino-2-(2,3-dimethylbenzyl)propanoic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the 2,3-difluorobenzyl group in Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased stability and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in peptide synthesis and drug development.
属性
分子式 |
C25H21F2NO4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI 键 |
GMGKJOMXQJUZHL-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)

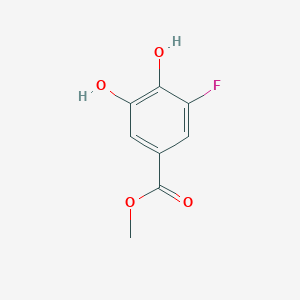


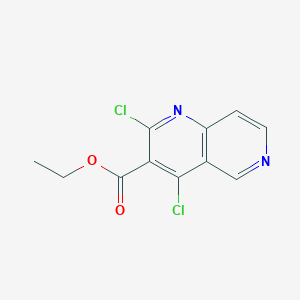
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
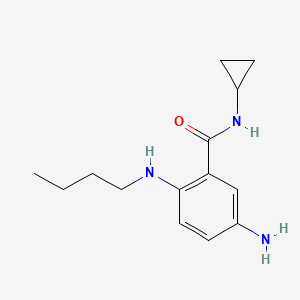
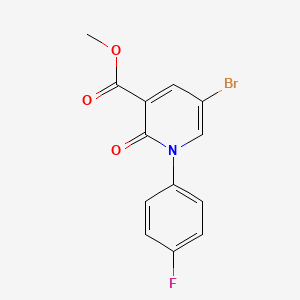
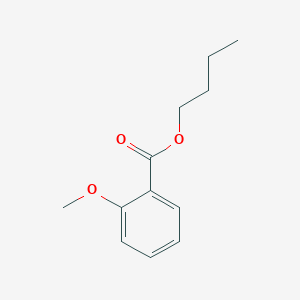
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
